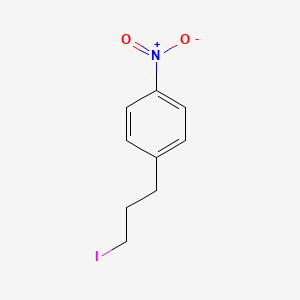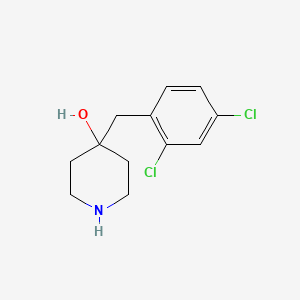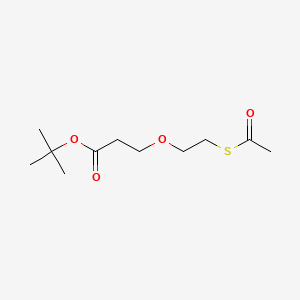
tert-Butyl 3-(2-(acetylthio)ethoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(2-(acetylthio)ethoxy)propanoate is an organic compound with a complex structure that includes a tert-butyl ester group, an acetylthio group, and an ethoxypropanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-(acetylthio)ethoxy)propanoate typically involves the reaction of tert-butyl 3-hydroxypropanoate with 2-(acetylthio)ethanol under acidic or basic conditions. The reaction proceeds through esterification, where the hydroxyl group of the propanoate reacts with the acetylthioethanol to form the desired product. Common reagents used in this synthesis include sulfuric acid or p-toluenesulfonic acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-(2-(acetylthio)ethoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acetylthio group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(2-(acetylthio)ethoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(2-(acetylthio)ethoxy)propanoate involves its reactivity with various biological and chemical targets. The acetylthio group can interact with thiol groups in proteins, leading to modifications that can affect protein function. The ester group can undergo hydrolysis, releasing the active components that can participate in further reactions.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
- tert-Butyl 3-(2-(tosyloxy)ethoxy)propanoate
- tert-Butyl 3-(2-aminoethoxy)propanoate
Uniqueness
tert-Butyl 3-(2-(acetylthio)ethoxy)propanoate is unique due to the presence of the acetylthio group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in applications where thiol-reactive groups are required.
Propiedades
Fórmula molecular |
C11H20O4S |
|---|---|
Peso molecular |
248.34 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-acetylsulfanylethoxy)propanoate |
InChI |
InChI=1S/C11H20O4S/c1-9(12)16-8-7-14-6-5-10(13)15-11(2,3)4/h5-8H2,1-4H3 |
Clave InChI |
KBJCBTGTVXLQSK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCCOCCC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


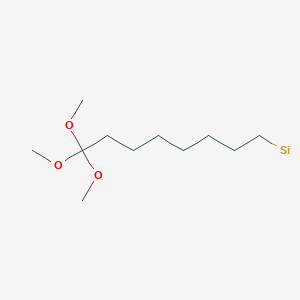
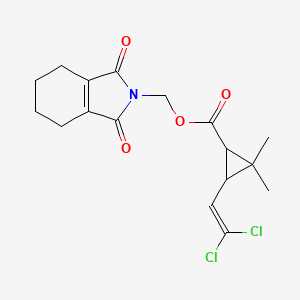
![Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-](/img/structure/B14067706.png)
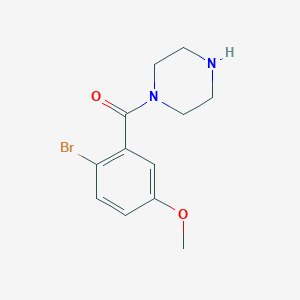
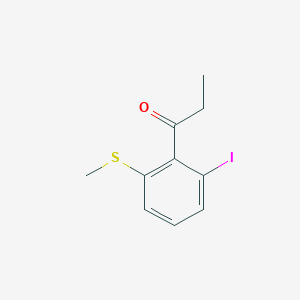
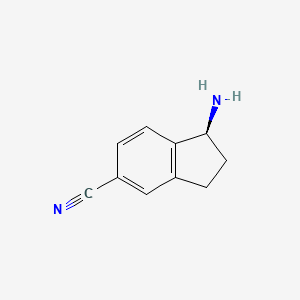
![4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14067741.png)

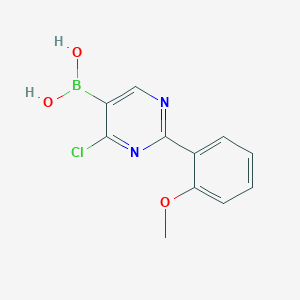
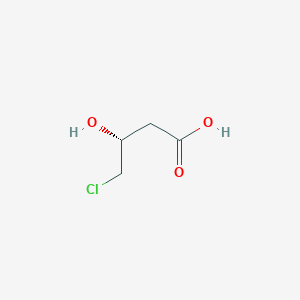
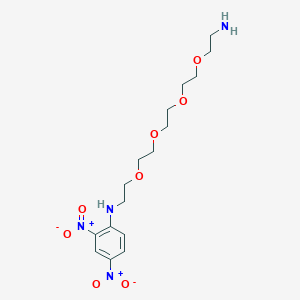
![(E)-3-(2,5-Diamino-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14067757.png)
